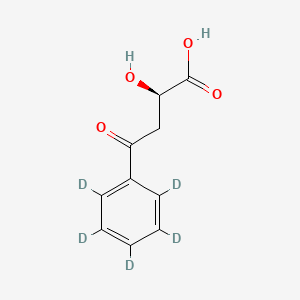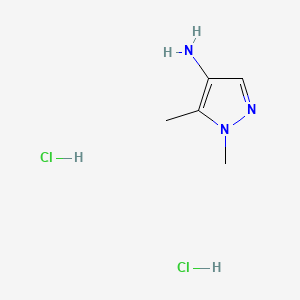
2-O-(4-amino-3,5-dimethylphenyl) 1-O-tert-butyl (2S)-piperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-O-(4-amino-3,5-dimethylphenyl) 1-O-tert-butyl (2S)-piperidine-1,2-dicarboxylate” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a piperidine ring, which is a common motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-(4-amino-3,5-dimethylphenyl) 1-O-tert-butyl (2S)-piperidine-1,2-dicarboxylate” likely involves multiple steps, including the formation of the piperidine ring and the introduction of the amino and tert-butyl groups. Typical reaction conditions might include:
Formation of Piperidine Ring: This could involve cyclization reactions using appropriate precursors.
Introduction of Amino Group: Amination reactions using reagents like ammonia or amines.
Introduction of tert-Butyl Group: Alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the piperidine ring.
Substitution: Substitution reactions might involve the amino or tert-butyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Possible use as a lead compound in drug discovery, particularly if it exhibits pharmacological activity.
Industry
Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Other compounds with a piperidine ring, such as piperine or piperidine itself.
Amino-Substituted Compounds: Compounds like aniline or other aromatic amines.
tert-Butyl Substituted Compounds: Compounds like tert-butyl alcohol or tert-butylamine.
Uniqueness
The unique combination of the piperidine ring, amino group, and tert-butyl group in “2-O-(4-amino-3,5-dimethylphenyl) 1-O-tert-butyl (2S)-piperidine-1,2-dicarboxylate” may confer specific properties that are not present in other similar compounds, such as enhanced stability or specific biological activity.
Properties
IUPAC Name |
2-O-(4-amino-3,5-dimethylphenyl) 1-O-tert-butyl (2S)-piperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-12-10-14(11-13(2)16(12)20)24-17(22)15-8-6-7-9-21(15)18(23)25-19(3,4)5/h10-11,15H,6-9,20H2,1-5H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPPSZSLZBMHO-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC(=O)C2CCCCN2C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1N)C)OC(=O)[C@@H]2CCCCN2C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)
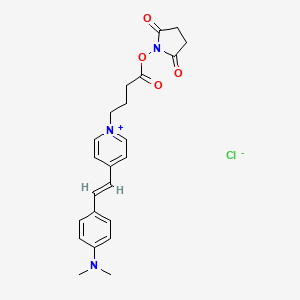
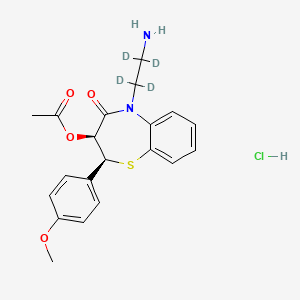
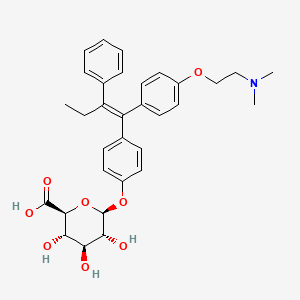
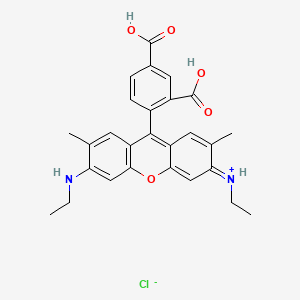
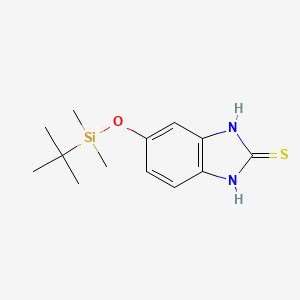
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)

